molecular formula C14H12N2O4S B5546862 Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate

Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate

Cat. No.: B5546862
M. Wt: 304.32 g/mol
InChI Key: BROHOKDBKPSZNX-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate is an organic compound with the molecular formula C14H12N2O4S This compound is characterized by the presence of a nitrophenyl group, a sulfanyl group, and an amino benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 2-nitrothiophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The sulfanyl group can form covalent bonds with thiol-containing biomolecules, affecting protein function and signaling pathways. These interactions contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-nitrophenyl)sulfanyl]benzoate
  • Methyl 4-[(2-nitrophenyl)amino]benzoate
  • Methyl 2-[(4-nitrophenyl)sulfanyl]benzoate

Uniqueness

Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both nitrophenyl and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[(2-nitrophenyl)sulfanylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-20-14(17)10-6-8-11(9-7-10)15-21-13-5-3-2-4-12(13)16(18)19/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROHOKDBKPSZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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